REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.[CH:10]1([NH2:13])[CH2:12][CH2:11]1.[Br:14][C:15]1[N:16]=[C:17](Br)[C:18]2[N:19]([CH:21]=[CH:22][N:23]=2)[CH:20]=1>CC(O)C>[Br:14][C:15]1[N:16]=[C:17]([NH:13][CH:10]2[CH2:12][CH2:11]2)[C:18]2[N:19]([CH:21]=[CH:22][N:23]=2)[CH:20]=1
|
Name
|
|
Quantity
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2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
943 μL
|
Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
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2.51 g
|
Type
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reactant
|
Smiles
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BrC=1N=C(C=2N(C1)C=CN2)Br
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Name
|
|
Quantity
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9 mL
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Type
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solvent
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Smiles
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CC(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was placed in an 80° C.
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Type
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CUSTOM
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Details
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the volatiles were removed in vacuo
|
Type
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CUSTOM
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Details
|
The brown residue was partitioned between dichloromethane (50 mL) and water (50 mL)
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Type
|
WASH
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Details
|
The organic layer was washed further with water (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue was purified via a filtration over a short plug of silica gel (40% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1N=C(C=2N(C1)C=CN2)NC2CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |